molecular formula C18H14BrNO3 B11066613 2-(3-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetate

2-(3-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetate

Cat. No.: B11066613
M. Wt: 372.2 g/mol
InChI Key: UTMICWKXKKEZIT-UHFFFAOYSA-N
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Description

2-(3-BROMOPHENYL)-2-OXOETHYL 2-(1H-INDOL-3-YL)ACETATE is a complex organic compound that combines a bromophenyl group with an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BROMOPHENYL)-2-OXOETHYL 2-(1H-INDOL-3-YL)ACETATE typically involves the Claisen–Schmidt condensation reaction. This reaction is carried out using 3-acetylindole and 3-bromobenzaldehyde as starting materials. The reaction is catalyzed by a base such as potassium hydroxide (KOH) in a solvent like ethanol or methanol. The mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, solvent-free conditions or the use of environmentally benign solvents can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(3-BROMOPHENYL)-2-OXOETHYL 2-(1H-INDOL-3-YL)ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products

Scientific Research Applications

2-(3-BROMOPHENYL)-2-OXOETHYL 2-(1H-INDOL-3-YL)ACETATE has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through inhibition of enzymes such as monoamine oxidase (MAO). It binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in treating conditions like depression and Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-BROMOPHENYL)-2-OXOETHYL 2-(1H-INDOL-3-YL)ACETATE is unique due to its specific combination of a bromophenyl group and an indole moiety, which imparts distinct chemical reactivity and biological activity. Its dual role as an enzyme inhibitor and potential therapeutic agent makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C18H14BrNO3

Molecular Weight

372.2 g/mol

IUPAC Name

[2-(3-bromophenyl)-2-oxoethyl] 2-(1H-indol-3-yl)acetate

InChI

InChI=1S/C18H14BrNO3/c19-14-5-3-4-12(8-14)17(21)11-23-18(22)9-13-10-20-16-7-2-1-6-15(13)16/h1-8,10,20H,9,11H2

InChI Key

UTMICWKXKKEZIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)OCC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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